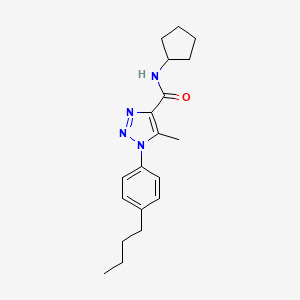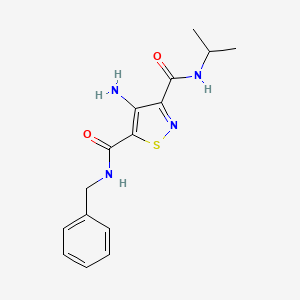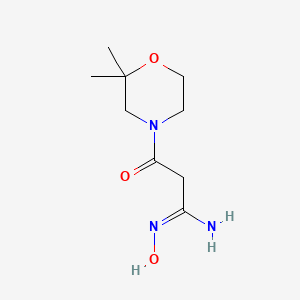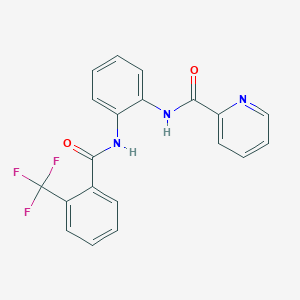
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitropyridine group is a heterocyclic aromatic ring, which would contribute to the compound’s stability and reactivity . The phenyl group is also an aromatic ring, while the cyclopentane carboxamide group is a cyclic aliphatic group with a polar carboxamide group .Chemical Reactions Analysis
The nitropyridine group in the compound can undergo various reactions, such as electrophilic substitution, due to the presence of the nitro group . The phenyl group can also undergo electrophilic aromatic substitution reactions. The carboxamide group in the cyclopentane ring can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group and the carboxamide group would increase its polarity .Applications De Recherche Scientifique
Role in Drug Repurposing and Disease Management
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, a compound with potential pharmacological significance, is structurally related to various nitro-containing compounds explored for repurposing in disease management. For instance, nitazoxanide, a compound with a broad spectrum of activity against bacterial, viral, and protozoal infections, demonstrates the versatility of nitro-containing compounds in treating various diseases. Its effectiveness spans from gastrointestinal infections to potential benefits against viral infections like COVID-19, highlighting the importance of researching nitro-containing compounds for therapeutic applications (Bharti et al., 2021).
Impact on Food Safety and Toxic Substance Reduction
Research into lactic acid bacteria's ability to reduce toxic substances in food underscores the potential for nitro-containing compounds to contribute to food safety. The ability of these bacteria to degrade harmful substances like nitrosamines and polycyclic aromatic hydrocarbons can be a model for studying how nitro-containing compounds like this compound could be applied in reducing food toxicity (Shao et al., 2021).
Antitumor Activity
The exploration of imidazole derivatives, which share a common feature of the nitro group with this compound, in antitumor activity research provides insights into the compound's potential applications in cancer therapy. Imidazole compounds have been reviewed for their antitumor properties, presenting a promising avenue for the development of new anticancer drugs and illustrating the broader potential of nitro-containing compounds in medicinal chemistry (Iradyan et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide It is known that nitropyridine derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of This compound Nitropyridine derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
The biochemical pathways affected by This compound Nitropyridine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Nitropyridine derivatives are known to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEASZHCSURYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)



![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)
![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)
![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)

